molecular formula C12H11ClN2OS B12912485 3-(2-Chloro-6-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one CAS No. 89069-31-8

3-(2-Chloro-6-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B12912485
CAS No.: 89069-31-8
M. Wt: 266.75 g/mol
InChI Key: LEPYMXGLSPYUBL-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the reaction of 2-chloro-6-methylphenyl derivatives with pyrimidinone precursors under specific conditions. Common reagents used in the synthesis include methylthiolating agents and chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyrimidinone ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)pyrimidin-4(3H)-one: Lacks the 2-chloro-6-methylphenyl group.

    3-(2-Chloro-6-methylphenyl)pyrimidin-4(3H)-one: Lacks the methylthio group.

    3-(2-Chloro-6-methylphenyl)-2-(methylthio)quinazolin-4(3H)-one: Contains a quinazolinone ring instead of a pyrimidinone ring.

Uniqueness

3-(2-Chloro-6-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of both the 2-chloro-6-methylphenyl and methylthio groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

89069-31-8

Molecular Formula

C12H11ClN2OS

Molecular Weight

266.75 g/mol

IUPAC Name

3-(2-chloro-6-methylphenyl)-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C12H11ClN2OS/c1-8-4-3-5-9(13)11(8)15-10(16)6-7-14-12(15)17-2/h3-7H,1-2H3

InChI Key

LEPYMXGLSPYUBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N2C(=O)C=CN=C2SC

Origin of Product

United States

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